molecular formula C15H22O2 B092755 3,5-Di-tert-butylbenzoic acid CAS No. 16225-26-6

3,5-Di-tert-butylbenzoic acid

Cat. No.: B092755
CAS No.: 16225-26-6
M. Wt: 234.33 g/mol
InChI Key: NCTSLPBQVXUAHR-UHFFFAOYSA-N
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Description

3,5-Di-tert-butylbenzoic acid is a useful research compound. Its molecular formula is C15H22O2 and its molecular weight is 234.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis Processes : It has been used in cyclic synthesis processes, particularly in the synthesis of 3,5-Di-tert-butyl-4-hydroxybenzoic acid, involving bismuth-based C-H bond activation and CO2 insertion chemistry (Kindra & Evans, 2014).

  • Metabolism Studies : This compound plays a role in the study of the metabolism of 3,5-di-tert-butyl-4-hydroxytoluene (BHT) in rats and humans, where it appears as a major metabolite (Daniel, Gage, & Jones, 1968).

  • Pharmaceutical Research : It has been used in the development of lipophilic benzoxazoles with potential antibacterial activity against Mycobacterium tuberculosis and other strains (Vinšová et al., 2004).

  • Antioxidant Properties : 3,5-Di-tert-butylbenzoic acid has been utilized in synthesizing compounds to test their antioxidant properties (Shakir, Ariffin, & Abdulla, 2014).

  • Chemical Property Analysis : Studies have been conducted to understand the steric effects and resonance in similar compounds, which can be relevant in understanding the behavior of this compound (Böhm & Exner, 2001).

  • Electrochemical Synthesis : This acid has been used in the electrochemical synthesis of benzoxazole derivatives, demonstrating its versatility in green chemistry applications (Salehzadeh, Nematollahi, & Hesari, 2013).

  • Clinical Trials : It has been involved in the synthesis of isotopically labeled retinoic acid receptor ligands like ALRT1550, which are in clinical trials for chemotherapy (Bennani et al., 1998).

  • Self-Assembly Research : It contributes to studies in self-assembly, particularly in layered molecular arrays derived from similar compounds (Armstrong et al., 2002).

  • Antioxidant Synthesis : Its role in synthesizing monomeric antioxidants for blending and radical grafting processes has been explored (Manteghi, Ahmadi, & Arabi, 2016).

  • Physicochemical Property Analysis : The properties relevant to its application in extraction technology have been studied, including solubility and acid-base properties (Pashkina, Gusev, & Radushev, 2014).

Safety and Hazards

3,5-Di-tert-butylbenzoic acid may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Properties

IUPAC Name

3,5-ditert-butylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-14(2,3)11-7-10(13(16)17)8-12(9-11)15(4,5)6/h7-9H,1-6H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTSLPBQVXUAHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20167341
Record name 3,5-Bis(tert-butyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20167341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16225-26-6
Record name 3,5-Bis(1,1-dimethylethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16225-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Bis(tert-butyl)benzoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Bis(tert-butyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20167341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-bis(tert-butyl)benzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the bulky tert-butyl groups in 3,5-di-tert-butylbenzoic acid?

A1: The presence of the two tert-butyl groups in this compound leads to interesting steric effects. [] These bulky groups can influence the reactivity of the molecule, for example, by accelerating reactions like the Schmidt reaction due to steric assistance. Additionally, the tert-butyl groups can affect the molecule's binding affinity to targets, which is relevant in drug design. []

Q2: How do substituents on the benzene ring of this compound affect its acidity?

A2: Research has shown that the presence of halogens (chlorine, bromine, iodine) at the 2-position of the benzene ring in this compound leads to an unexpected increase in the dissociation constant (pKa) of the acid. [, ] This effect might be explained by the electronic interactions between the halogen substituents and the carboxyl group.

Q3: Has this compound been used in the synthesis of any biologically active compounds?

A3: Yes, this compound serves as a crucial starting material in the synthesis of ALRT1550 (also known as (2E,4E,6E)-7-(3,5-di-tert-butylphenyl)-3-methylocta-2,4,6-trienoic acid). [] ALRT1550 is a potent retinoic acid receptor ligand with antiproliferative properties, currently undergoing clinical trials for chemotherapy.

Q4: Can this compound act as a ligand in coordination chemistry?

A4: Absolutely. Research shows that this compound can act as a ligand, forming polynuclear complexes with various metal ions like cobalt(II). [] Additionally, it has been used to synthesize heterometallic trinuclear complexes with cadmium, cobalt, and copper. [] This property makes it valuable in developing new materials with unique magnetic properties.

Q5: Is there structural information available for this compound?

A5: Yes, the crystal structure of this compound (DTBB) has been determined. [] This information is crucial in understanding the molecule's physical properties and potential applications in various fields.

Q6: Are there any reported methods for synthesizing derivatives of this compound?

A6: Researchers have successfully synthesized various chlorinated derivatives of 3,5-di-tert-butylbenzene using 3,5-di-tert-butylacetanilide and this compound as starting materials. [] This showcases the versatility of this compound as a building block for synthesizing more complex molecules.

Q7: What are the potential applications of this compound and its derivatives?

A7: Given its structural features and reactivity, this compound holds potential for various applications:

  • Ligand in coordination chemistry: Its ability to form complexes with metal ions can be utilized in developing new materials with tailored magnetic properties. [, ]
  • Building block for organic synthesis: It serves as a precursor for synthesizing more complex molecules, including biologically active compounds like ALRT1550. []
  • Catalyst or reagent: Its steric properties may offer advantages in specific reactions, potentially leading to new catalytic applications. []

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